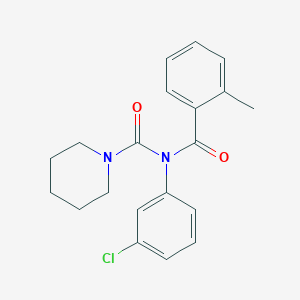
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide, also known as JNJ-42165279, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidine carboxamide compounds and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide involves the reaction of 3-chloroaniline with 2-methylbenzoyl chloride to form N-(3-chlorophenyl)-2-methylbenzamide, which is then reacted with piperidine-1-carboxylic acid to form the final product.
Starting Materials
3-chloroaniline, 2-methylbenzoyl chloride, piperidine-1-carboxylic acid, diethyl ether, sodium hydroxide, hydrochloric acid, sodium chloride, magnesium sulfate
Reaction
Step 1: Dissolve 3-chloroaniline in diethyl ether and add sodium hydroxide. Stir the mixture for 10 minutes., Step 2: Add 2-methylbenzoyl chloride dropwise to the mixture and stir for 2 hours., Step 3: Add hydrochloric acid to the mixture to adjust the pH to 2-3., Step 4: Extract the product with diethyl ether and wash with water., Step 5: Dry the product with magnesium sulfate and evaporate the solvent., Step 6: Dissolve the product in diethyl ether and add piperidine-1-carboxylic acid. Stir the mixture for 2 hours., Step 7: Extract the product with diethyl ether and wash with water., Step 8: Dry the product with magnesium sulfate and evaporate the solvent., Step 9: Recrystallize the product from a suitable solvent to obtain N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide involves its binding to the kappa opioid receptor and blocking its activation by endogenous ligands such as dynorphins. This results in the inhibition of the downstream signaling pathways, leading to the reduction of pain and stress responses.
Efectos Bioquímicos Y Fisiológicos
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and stress responses in animal models, indicating its potential use in the treatment of chronic pain, depression, and anxiety disorders. It has also been found to have a low potential for abuse and addiction, making it a safer alternative to other opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research studies. It also has a high affinity and selectivity for the kappa opioid receptor, making it a potent and specific tool for studying the function of this receptor. However, one of the limitations of N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide. One potential direction is the development of more potent and selective kappa opioid receptor antagonists based on the structure of N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide. Another direction is the investigation of the therapeutic potential of N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide in other diseases such as addiction, schizophrenia, and neurodegenerative disorders. Furthermore, the elucidation of the crystal structure of N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide bound to the kappa opioid receptor can provide valuable insights into its mechanism of action and aid in the development of more effective therapies.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent and selective antagonist of the kappa opioid receptor, which plays a crucial role in the regulation of pain and stress responses. Therefore, N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide has been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-15-8-3-4-11-18(15)19(24)23(17-10-7-9-16(21)14-17)20(25)22-12-5-2-6-13-22/h3-4,7-11,14H,2,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAWYECLWRKFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(2-methylbenzoyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

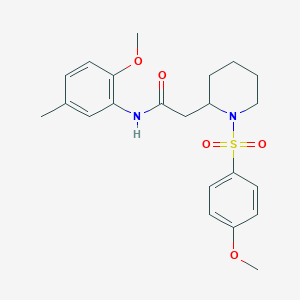
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2902709.png)
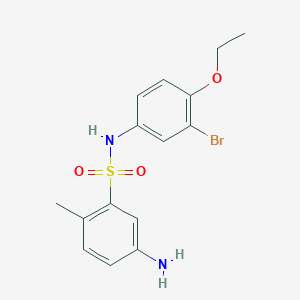
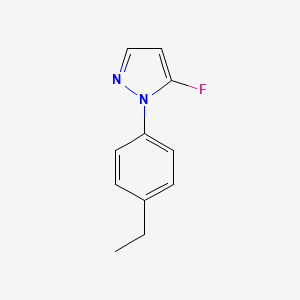
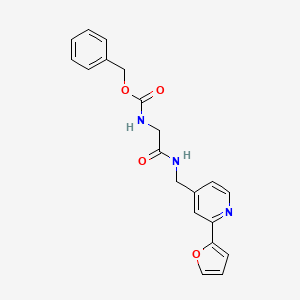
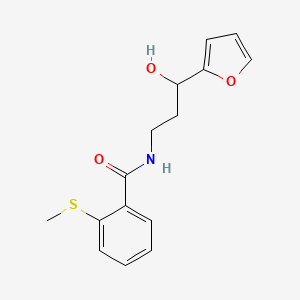
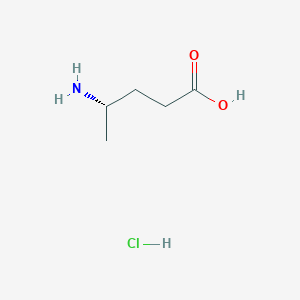
![N-[4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide](/img/structure/B2902720.png)
![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2902721.png)
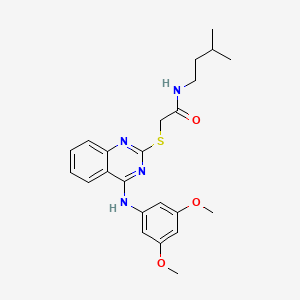
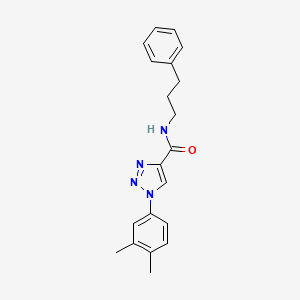
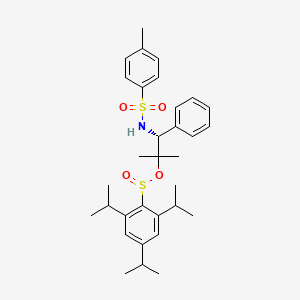
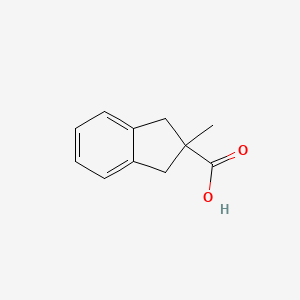
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)